molecular formula C17H19NO6S B3543179 methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate

methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate

Cat. No.: B3543179
M. Wt: 365.4 g/mol
InChI Key: DRCJUVBJHICCMH-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate is an organic compound with a complex structure that includes methoxy, sulfonyl, and anilino groups

Preparation Methods

The synthesis of methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

Methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and methoxy groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules is key to its bioactivity.

Comparison with Similar Compounds

Similar compounds to methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate include:

    Methyl 4-methoxyphenylacetate: This compound has a similar methoxy group but lacks the sulfonyl and anilino groups, making it less versatile in chemical reactions.

    2-Methoxy-4-methylphenol: This compound shares the methoxy group but has different functional groups, leading to different chemical properties and applications.

    Phenol, 2-methoxy-4-(2-propenyl)-, acetate: This compound has a similar structure but includes a propenyl group, which affects its reactivity and applications.

Properties

IUPAC Name

methyl 2-(2-methoxy-N-(4-methoxyphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-22-13-8-10-14(11-9-13)25(20,21)18(12-17(19)24-3)15-6-4-5-7-16(15)23-2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCJUVBJHICCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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